

7-methyl-1H-indazol-3-ol solubility in common lab solvents

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Compound of Interest

Compound Name: 7-methyl-1H-indazol-3-ol

Cat. No.: B037588

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Solubility of 7-methyl-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **7-methyl-1H-indazol-3-ol** in common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information for structurally related compounds.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of a drug candidate that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and hinder the development of promising therapeutic agents. Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.

Solubility of 7-methyl-1H-indazol-3-ol: Current Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity at a defined temperature) for **7-methyl-1H-indazol-3-ol** in common laboratory solvents is not

publicly available. However, qualitative solubility information for structurally related indazole derivatives can provide valuable insights into its expected solubility profile.

Table 1: Qualitative Solubility of Structurally Related Indazole Derivatives

Compound Name	Water	DMSO	Methanol	Ethanol	Acetone	Acetonitrile
1H-Indazol-3-amine	Insoluble	Slightly Soluble	Slightly Soluble	Data not available	Data not available	Data not available
7-Methyl-1H-indazole-3-carboxamide	Low aqueous solubility implied	Soluble	Soluble	Data not available	Data not available	Data not available
1-benzyl-1H-indazol-3-ol	12.5 µg/mL (at pH 7.4) [1]	Data not available	Data not available	Data not available	Data not available	Data not available

Note: The solubility of a compound can be influenced by various factors, including its crystalline form, purity, temperature, and the pH of the aqueous medium.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely recognized and accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3][4]

Thermodynamic Solubility Determination via the Shake-Flask Method

Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a specific temperature and pressure.[5]

Materials:

- **7-methyl-1H-indazol-3-ol** (solid)
- Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone, acetonitrile)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
- Syringes and filters (0.22 μm)

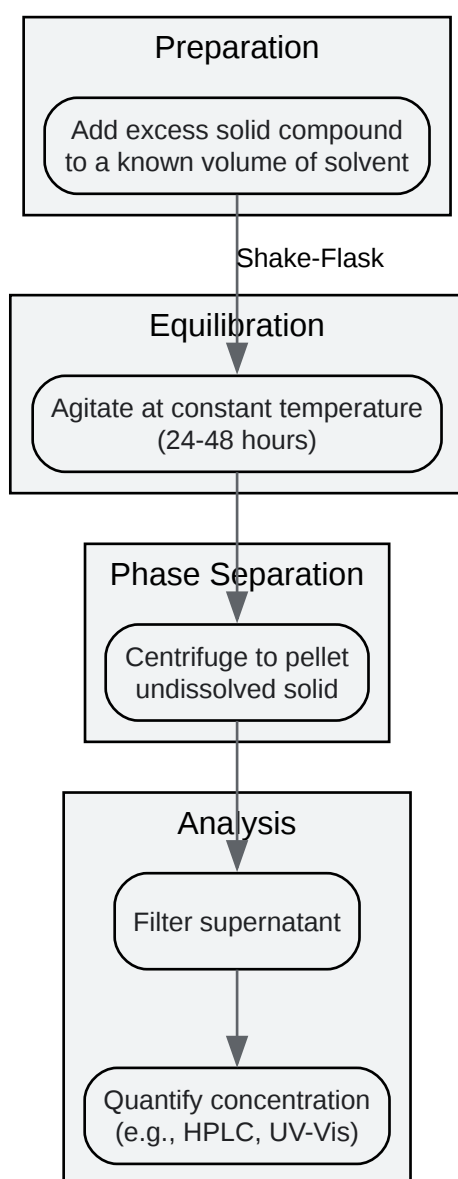
Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of solid **7-methyl-1H-indazol-3-ol** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 μm syringe filter into a clean vial.
- **Quantification:** Analyze the concentration of **7-methyl-1H-indazol-3-ol** in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the respective solvent should be prepared for accurate quantification.

- Data Analysis: The determined concentration represents the thermodynamic solubility of **7-methyl-1H-indazol-3-ol** in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.



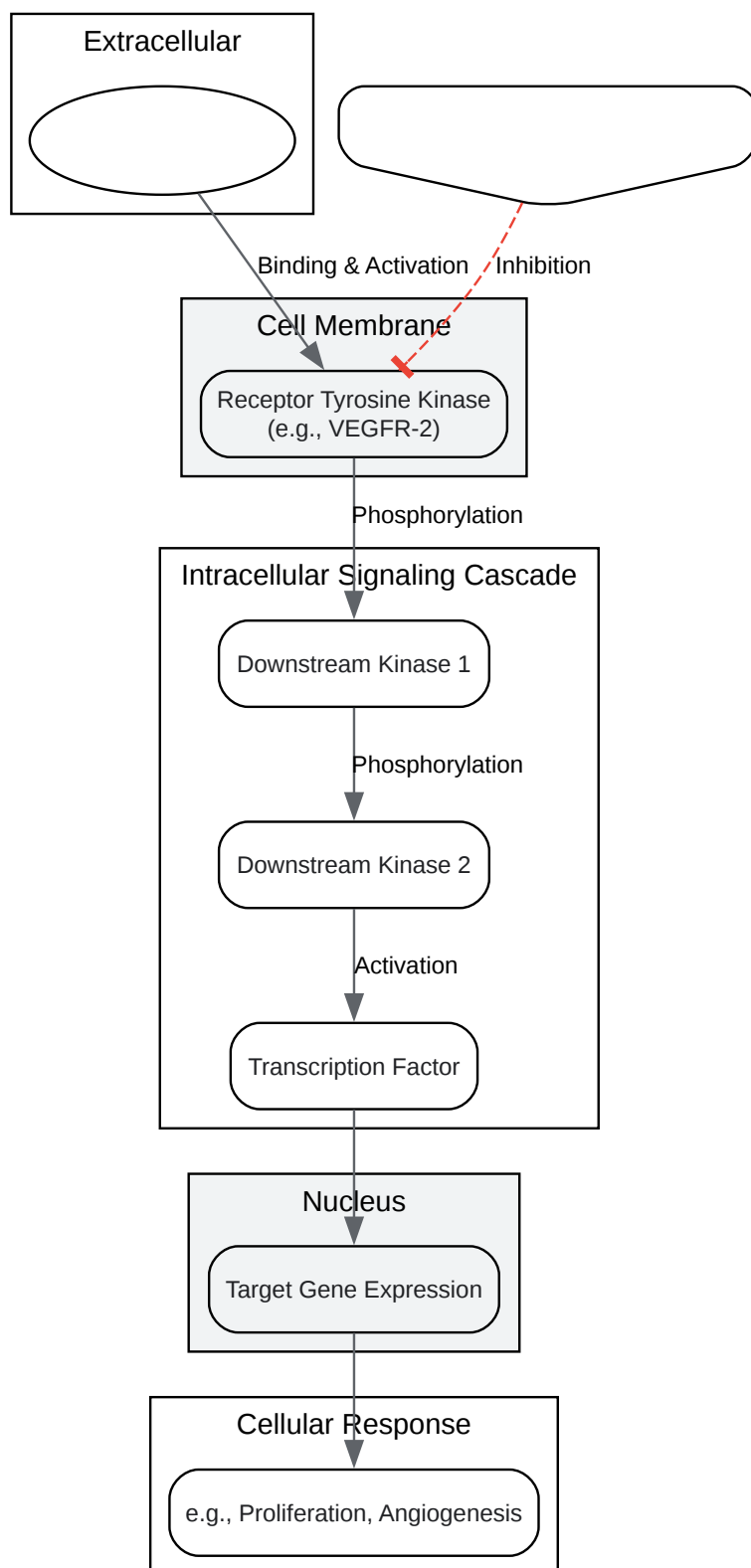
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Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Biological Context

Indazole derivatives are known to be biologically active and have been investigated for their potential as therapeutic agents in various diseases, including cancer and inflammation.^[6]^[7] Many indazole-containing compounds act as inhibitors of protein kinases, which are key components of cellular signaling pathways.^[8] For instance, some indazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.^[9]

The diagram below illustrates a simplified, generalized signaling pathway that can be inhibited by kinase inhibitors, a class of drugs to which many indazole derivatives belong.



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Caption: Generalized Kinase Inhibition by Indazole Derivatives.

Conclusion

While specific quantitative solubility data for **7-methyl-1H-indazol-3-ol** remains to be published, this guide provides the necessary framework for its determination. By employing standardized protocols such as the shake-flask method, researchers can obtain accurate and reliable solubility data, which is crucial for advancing the preclinical development of this and other promising compounds. The known biological activities of related indazole derivatives highlight the importance of thoroughly characterizing the physicochemical properties of novel analogs to unlock their full therapeutic potential.

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